molecular formula C12H19BF2O2 B13482842 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13482842
M. Wt: 244.09 g/mol
InChI Key: DEDWJHZHVRZNHM-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)bicyclo[111]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes using a CF3TMS/NaI system . Another approach involves the use of photoredox conditions with fac-Ir(ppy)3 catalyst to achieve the desired functionalization .

Industrial Production Methods

Industrial production of this compound can be scaled up using light-enabled reactions, which allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale without the need for additional additives or catalysts . This method is practical and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoromethyl group.

    Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound.

Scientific Research Applications

2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules . The bicyclo[1.1.1]pentane core provides rigidity and stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a difluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H19BF2O2

Molecular Weight

244.09 g/mol

IUPAC Name

2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H19BF2O2/c1-9(2)10(3,4)17-13(16-9)12-5-11(6-12,7-12)8(14)15/h8H,5-7H2,1-4H3

InChI Key

DEDWJHZHVRZNHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(F)F

Origin of Product

United States

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